N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide

Catalog No.
S13379685
CAS No.
126826-53-7
M.F
C19H23N3O2S
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)a...

CAS Number

126826-53-7

Product Name

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide

IUPAC Name

(NZ)-4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19-

InChI Key

SABNYUQAMCDTIY-VZCXRCSSSA-N

Canonical SMILES

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3

Isomeric SMILES

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring, a sulfonamide group, and an ethyl substituent. This compound is notable for its potential pharmacological applications due to its ability to interact with various biological systems. The molecular formula of this compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S, and it has a molecular weight of approximately 334.44 g/mol.

The reactivity of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide can be analyzed through various chemical transformations:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, leading to the formation of new amine derivatives.
  • Condensation Reactions: The presence of the pyrrolidine moiety allows for potential condensation reactions with aldehydes or ketones, forming imines or enamines.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, releasing the corresponding amine and sulfonic acid.

These reactions are significant for the synthesis of derivatives and analogs that may exhibit enhanced biological activity.

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide has shown promising biological activities in preliminary studies:

  • Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections.
  • Cytotoxicity: Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes.

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-aminobenzenesulfonamide with 1-ethyl-2-pyrrolidinone in the presence of a suitable catalyst (e.g., acid catalyst) to form the desired product through a condensation mechanism.
  • Reflux Method:
    • Heating the reaction mixture under reflux conditions can enhance yields and promote the formation of the target compound.
  • Solvent-Free Synthesis:
    • Utilizing solvent-free conditions can minimize environmental impact and improve reaction efficiency.

The applications of N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to elucidate mechanisms of action or cellular pathways.
  • Material Science: Its unique chemical properties may allow for incorporation into novel materials with specific functionalities.

Interaction studies involving N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide focus on its binding affinities and mechanisms:

  • Protein Binding Studies: Investigating how this compound interacts with target proteins can provide insights into its mode of action.
  • Molecular Docking Simulations: Computational methods can predict how this compound fits into active sites of enzymes or receptors, aiding in the design of more effective analogs.

Several compounds share structural similarities with N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(2-methylpyrrolidin-1-yl)-benzenesulfonamideContains a pyrrolidine ring and sulfonamide groupEnhanced solubility properties
PhenylethylpyrrolidinePyrrolidine ring substituted with phenylethyl groupKnown stimulant effects
4-Amino-1-phenylpyrrolidin-2-oneSimilar amine structure but lacks sulfonamidePotentially different biological activity

Each of these compounds exhibits unique pharmacological profiles that differentiate them from N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide, highlighting its distinctiveness in both chemical structure and potential applications.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.15109816 g/mol

Monoisotopic Mass

357.15109816 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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